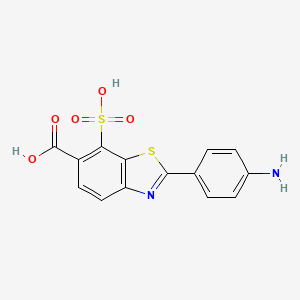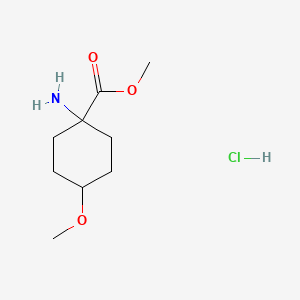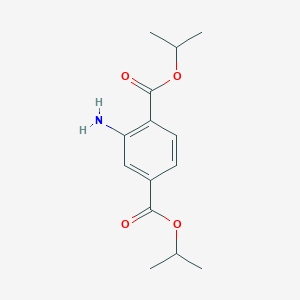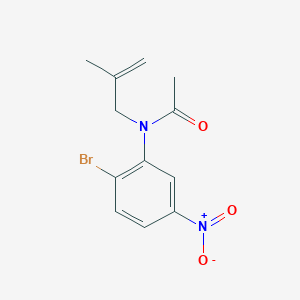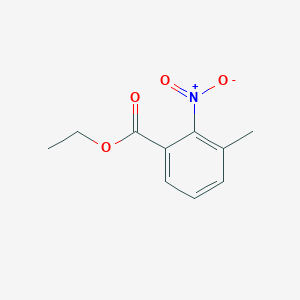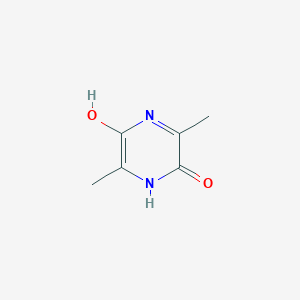
3,6-Dimethylpyrazine-2,5-diol
Overview
Description
3,6-Dimethylpyrazine-2,5-diol is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol. It is typically found in roasted foods formed due to the Maillard reaction and pyrolysis of serine and threonine. This compound is known for its unique structure, consisting of a pyrazine ring substituted with two methyl groups and two hydroxyl groups.
Preparation Methods
The synthesis of 3,6-Dimethylpyrazine-2,5-diol involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine by selenium dioxide and silver nitrate, resulting in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate in high yields . This method is efficient and provides a high yield of the desired product. Industrial production methods may involve similar oxidative processes, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
3,6-Dimethylpyrazine-2,5-diol can undergo various chemical reactions due to the presence of hydroxyl groups. These reactions include:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Substitution: The hydroxyl groups can be converted into halides or other substituents.
Nucleophilic Reactions: The hydroxyl groups can act as nucleophiles in various reactions.
Common reagents used in these reactions include oxidizing agents like selenium dioxide and silver nitrate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,6-Dimethylpyrazine-2,5-diol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor industry due to its presence in roasted foods and its contribution to the Maillard reaction.
Mechanism of Action
The mechanism of action of 3,6-Dimethylpyrazine-2,5-diol is not fully understood. its biological activities are thought to be related to its ability to interact with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
3,6-Dimethylpyrazine-2,5-diol can be compared with other similar compounds, such as:
2,3,5,6-Tetramethylpyrazine: A precursor in the synthesis of this compound.
2-Ethyl-3,5 (or 6)-dimethylpyrazine: Another pyrazine derivative with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-3,6-dimethyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(9)8-4(2)6(10)7-3/h1-2H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLIPIZCRRMCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618167 | |
| Record name | 5-Hydroxy-3,6-dimethylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89532-72-9 | |
| Record name | 5-Hydroxy-3,6-dimethylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Difluoromethyl)sulfonyl]aniline](/img/structure/B1612771.png)

![Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1612773.png)
